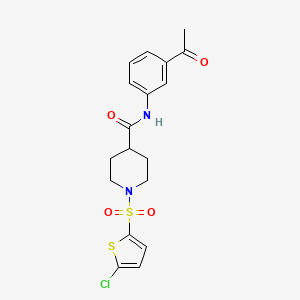
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19ClN2O4S2
- Molecular Weight : 426.93 g/mol
- IUPAC Name : N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
This compound features a piperidine ring, which is known for its versatile pharmacological properties, and a sulfonamide group, which enhances its biological activity.
1. Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains, the compound showed:
- Moderate to Strong Activity against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity against other strains such as Escherichia coli and Staphylococcus aureus .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : It has shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Strong inhibitory activity against urease was observed, making it a candidate for treating infections caused by Helicobacter pylori .
3. Binding Interactions
Docking studies have indicated that the compound interacts effectively with amino acids in target proteins, suggesting a strong binding affinity which may correlate with its biological effectiveness. Additionally, binding studies with bovine serum albumin (BSA) support its pharmacological potential .
Study Overview
A series of synthesized compounds bearing piperidine and sulfonamide moieties were tested for their biological activities. The following table summarizes key findings from these studies:
| Compound | Antibacterial Activity | AChE Inhibition (IC50) | Urease Inhibition |
|---|---|---|---|
| 7l | Strong | 2.14 ± 0.003 µM | Strong |
| 7m | Moderate | 0.63 ± 0.001 µM | Strong |
| 7n | Moderate | Not specified | Strong |
| 7o | Weak | Not specified | Moderate |
| 7p | Moderate | Not specified | Strong |
These results highlight the varying degrees of activity among different derivatives of the compound, emphasizing the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-12(22)14-3-2-4-15(11-14)20-18(23)13-7-9-21(10-8-13)27(24,25)17-6-5-16(19)26-17/h2-6,11,13H,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCXXVAWVPROMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














